B1574596 CGX1321

CGX1321

Numéro de catalogue B1574596
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CGX1321 is a porcupine inhibitor. CGX1321 specifically targets and binds to PORCN in the endoplasmic reticulum (ER), thereby inhibiting the post-translational palmitoylation and secretion of Wnt ligands, thus preventing the activation of Wnt-mediated signaling, and inhibiting cell growth in Wnt-driven tumors. In addition, by inhibiting the secretion of Wnt ligands and preventing Wnt-mediated signaling, CGX1321 may also limit fibrosis and promote regeneration of certain tissues upon cell injury. PORCN catalyzes the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion. Wnt signaling is dysregulated in a variety of cancers and plays a key role in tumor cell proliferation. It also plays a key role in tissue regeneration.

Applications De Recherche Scientifique

Cardiac Regeneration after Myocardial Infarction

CGX1321, identified as a novel porcupine inhibitor, has been shown to significantly impact cardiac regeneration following myocardial infarction (MI). This compound inhibits both canonical and non-canonical Wnt signaling pathways, improving cardiac function, reducing myocardial infarct size, and limiting fibrosis in post-MI hearts. Notably, CGX1321 promotes cardiomyocyte proliferation, which is essential for cardiac regeneration, by stimulating cell cycle regulating genes in a Hippo/YAP-independent pathway (Yang et al., 2017).

Attenuation of Cardiac Hypertrophy

In another study, CGX1321 demonstrated a significant anti-hypertrophic effect on cardiac hypertrophy. The research indicated that CGX1321 improves cardiac function and survival post transverse aortic constriction (TAC) injury, a common method to induce cardiac hypertrophy in mice. The compound effectively reduced cardiomyocyte hypertrophy, apoptosis, and fibrosis induced by TAC, highlighting its inhibitory impact on both canonical and non-canonical WNT pathways (Jiang et al., 2018).

Tumor Therapy and Drug Delivery

CGX1321 has also been explored in the context of cancer therapy. A study investigated the encapsulation of CGX1321 in liposomes for targeted drug delivery to solid tumors. This formulation was shown to specifically interfere with aberrant Wnt signaling in tumor tissues, effectively impacting cancer stem cells (CSCs) while minimizing cytotoxicity to other cells. The study underscores the potential of CGX1321 in precision medicine for treating malignant cancers prone to rapid progression (Li et al., 2019).

Wnt/β-Catenin Pathway and Immune Evasion in Ovarian Cancer

Research on the Wnt/β-catenin pathway in epithelial ovarian cancer (EOC) has indicated a correlation with immune evasion. CGX1321, as a PORCN inhibitor, was hypothesized to decrease Wnt signaling and reduce immune evasion, thereby altering the tumor microenvironment. This would potentially lead to increased survival and decreased tumor burden. The study highlighted the role of CGX1321 in potentially creating a "hot" tumor microenvironment conducive to more effective immune responses against cancer (Goldsberry et al., 2020).

Propriétés

Nom du produit

CGX1321

Nom IUPAC

N/A

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CGX1321;  CGX-1321;  CGX 1321; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.